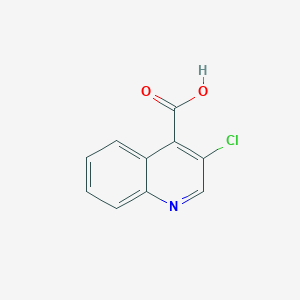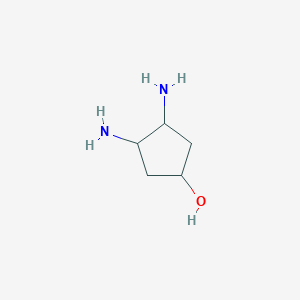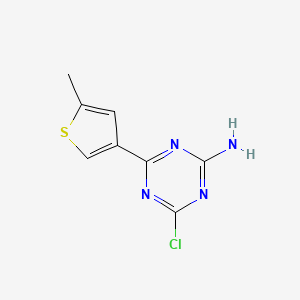
3-Chloroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the third position and a carboxylic acid group at the fourth position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods may utilize microwave irradiation, transition metal-catalyzed reactions, or green chemistry approaches to enhance yield and reduce environmental impact . The use of eco-friendly solvents and catalysts is becoming increasingly popular in industrial settings to meet sustainability goals.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Chemistry: 3-Chloroquinoline-4-carboxylic acid serves as a key intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding the interactions between quinoline-based drugs and their biological targets .
Medicine: this compound is a precursor in the synthesis of several pharmaceutical agents, including antimalarial, antibacterial, and anticancer drugs. Its derivatives have shown promising activity against various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its ability to undergo diverse chemical reactions makes it valuable in the development of new materials and products .
Mechanism of Action
The mechanism of action of 3-Chloroquinoline-4-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in antimalarial drugs, quinoline derivatives interfere with the heme detoxification process in the malaria parasite, leading to its death . In anticancer applications, these compounds can inhibit topoisomerase enzymes, preventing DNA replication and inducing apoptosis in cancer cells . The exact molecular pathways and targets may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- Quinoline-4-carboxylic acid
- 3-Methylquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
Comparison: 3-Chloroquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For instance, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions . Additionally, the carboxylic acid group provides opportunities for further functionalization and derivatization, expanding its utility in various applications .
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
SRDYKOWUNPJBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)


![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)


![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)



methanol](/img/structure/B13164975.png)



